(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
Overview
Description
®-tert-Butyl 3-chloropyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-chloropyrrolidine-1-carboxylate typically involves the reaction of ®-3-chloropyrrolidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of ®-tert-Butyl 3-chloropyrrolidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-chloropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form ®-tert-Butyl 3-aminopyrrolidine-1-carboxylate.
Oxidation Reactions: Oxidation can lead to the formation of ®-tert-Butyl 3-chloropyrrolidine-1-carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include ®-tert-Butyl 3-aminopyrrolidine-1-carboxylate, ®-tert-Butyl 3-thiopyrrolidine-1-carboxylate, and ®-tert-Butyl 3-alkoxypyrrolidine-1-carboxylate.
Reduction Reactions: The major product is ®-tert-Butyl 3-aminopyrrolidine-1-carboxylate.
Oxidation Reactions: The major product is ®-tert-Butyl 3-chloropyrrolidine-1-carboxylic acid.
Scientific Research Applications
®-tert-Butyl 3-chloropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-chloropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate: The enantiomer of the compound with the opposite spatial arrangement of atoms.
tert-Butyl 3-chloropyrrolidine-1-carboxylate: The racemic mixture containing both ®- and (S)-enantiomers.
tert-Butyl 3-aminopyrrolidine-1-carboxylate: A derivative with an amino group instead of a chlorine atom.
Uniqueness
®-tert-Butyl 3-chloropyrrolidine-1-carboxylate is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and biological activity, making it valuable in asymmetric synthesis and chiral drug development .
Properties
IUPAC Name |
tert-butyl (3R)-3-chloropyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJADPWUALFXHF-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693552 | |
Record name | tert-Butyl (3R)-3-chloropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289585-27-8 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289585-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (3R)-3-chloropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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